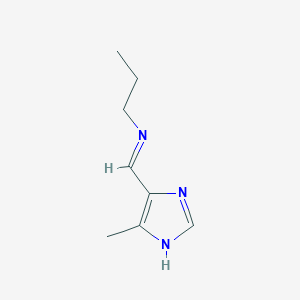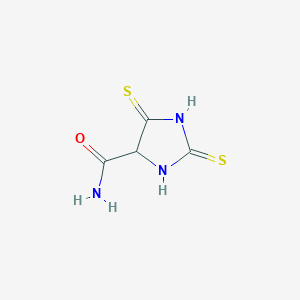![molecular formula C7H9N3O B12829412 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Starting Material: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reagent: Lithium aluminium hydride (LiAlH4)
Solvent: Tetrahydrofuran (THF)
-
Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine:
Starting Material: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: N,N-Dimethylformamide (DMF)
Conditions: The reaction is performed at 0°C for 2 hours.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as THF or ethanol.
Products: Reduction typically yields the corresponding amine or alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Conditions: Reactions are often carried out at low temperatures to control the rate of substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Mecanismo De Acción
The exact mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to form stable complexes with these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Uniqueness:
- Functional Groups: The presence of an amine group at the 6-position distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Applications: Its unique structure makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine |
InChI |
InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10) |
Clave InChI |
SXRTUTKXFWETMV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)N=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)






![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)


